molecular formula C25H26N4O B5581608 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5581608
M. Wt: 398.5 g/mol
InChI Key: FDYPIFHXCRQMHK-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a piperazine ring substituted with a diphenylmethyl group at the 4-position.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c30-23-13-7-12-22-21(23)18-26-25(27-22)29-16-14-28(15-17-29)24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18,24H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYPIFHXCRQMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(diphenylmethyl)piperazine with appropriate reagents to introduce the quinazolinone moiety. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted quinazolinones, amines, and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction can affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several piperazine-linked quinazolinone derivatives. Below is a detailed comparison of key analogs:

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents Reference
2-[4-(Diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (Target) C₃₁H₃₀N₄O 474.6* ~6.2* 4-(Diphenylmethyl)piperazine Inferred
2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one C₂₅H₂₅FN₄O₂ 432.5 4.98 4-(4-Fluorophenyl)piperazine, 2-hydroxyphenyl, 4-methyl
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one C₂₁H₂₅ClN₄O₂ 400.9 ~3.8* 4-(2-Hydroxyethyl)piperazine, 4-chlorophenyl, 4-methyl
2-(4-Ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one C₂₀H₂₄N₄O₂ 352.4 ~3.5* 4-Ethylpiperazine, 2-hydroxyphenyl

*Estimated values based on structural analogs.

Key Observations:

Lipophilicity : The diphenylmethyl group in the target compound significantly increases logP (~6.2) compared to analogs with smaller substituents (e.g., ethyl, hydroxyethyl) .

Steric Effects : Bulky substituents like diphenylmethyl may hinder receptor binding compared to smaller groups (e.g., 4-fluorophenyl), though they enhance membrane permeability .

Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-hydroxyphenyl) exhibit lower logP and higher polar surface area, improving solubility .

Pharmacological Activity

  • 5-HT Receptor Affinity : Piperazine derivatives often target serotonin receptors. For example, 4-phenylpiperazine analogs show moderate 5-HT₁A and high 5-HT₂A receptor affinity (Ki = 15–46 nM) . The diphenylmethyl group in the target compound may alter receptor selectivity due to increased steric bulk .
  • Antipsychotic Potential: Fluorinated analogs (e.g., 4-fluorophenyl) demonstrate enhanced metabolic stability, whereas chlorophenyl derivatives may confer toxicity risks .

Biological Activity

2-[4-(Diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 350.42 g/mol. The structure includes a piperazine ring, which is known for its role in enhancing the bioavailability and activity of many pharmaceutical agents.

Antitumor Activity

Research has indicated that derivatives of quinazolinones exhibit promising antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study examining similar quinazolinone derivatives, significant inhibition of tumor growth was observed in vitro and in vivo models, suggesting a potential role in cancer therapy.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies have demonstrated that related piperazine derivatives can act as anxiolytics and antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The dual action on these systems may provide therapeutic benefits for mood disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin receptors) contributes to its neuropharmacological effects.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a crucial aspect of its antitumor activity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a series of quinazolinone derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) through apoptosis induction.

Case Study 2: Neuropharmacological Assessment

In another investigation focusing on the neuropharmacological profile, researchers assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The findings suggested that these compounds produced significant anxiolytic effects comparable to established anxiolytics like diazepam.

Data Summary Table

Activity TypeMechanismReference
AntitumorApoptosis inductionJournal of Medicinal Chemistry
NeuropharmacologicalSerotonin receptor modulationNeuropharmacology Studies
Enzymatic inhibitionTargeting cancer proliferationCancer Research Journal

Q & A

Q. Q1. What are the standard synthetic protocols for 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives.
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions under reflux conditions (e.g., DMF or DMSO as solvents, 60–80°C) .
  • Step 3 : Functionalization of the piperazine ring with diphenylmethyl groups via alkylation or reductive amination .
    Key Considerations :
  • Use HPLC (≥95% purity) and NMR (¹H/¹³C, DEPT-135) for purity assessment and structural confirmation .
  • Optimize reaction times (6–24 hours) to minimize byproducts like unreacted intermediates or oxidized derivatives .

Q. Q2. How is the molecular structure of this compound validated?

  • Spectroscopic Methods :
    • ¹H NMR : Peaks at δ 3.2–3.8 ppm (piperazine protons) and δ 7.2–7.6 ppm (diphenylmethyl aromatic protons) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₇H₂₆N₄O; [M+H]⁺ = 423.2025) .
  • X-ray Crystallography : Resolve dihydroquinazolinone ring conformation and piperazine spatial orientation (if crystals are obtainable) .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Apply factorial design to test variables:

    VariableRange TestedOptimal Condition
    SolventDMF, DMSO, THFDMF (polar aprotic)
    Temperature60–100°C80°C (prevents decomposition)
    CatalystK₂CO₃, Et₃NEt₃N (base for deprotonation)
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated piperazine derivatives) and adjust stoichiometry .

Q. Q4. What strategies address contradictory biological activity data across studies?

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized assays (e.g., kinase inhibition assays) .
  • Metabolite Screening : Use HPLC-MS/MS to detect active metabolites that may contribute to observed effects .
  • Target Validation : Employ computational docking (e.g., AutoDock Vina) to verify binding affinity to purported targets (e.g., serotonin receptors) .

Biological and Pharmacological Research

Q. Q5. What are the primary biological targets of this compound?

  • Hypothesized Targets :
    • GPCRs : Serotonin (5-HT₁A/2A) and dopamine receptors due to piperazine pharmacophore .
    • Kinases : MAPK or PI3K pathways suggested by quinazolinone’s ATP-mimetic structure .
  • Experimental Validation :
    • Radioligand Binding Assays : Compare displacement of [³H]ketanserin (5-HT₂A) or [³H]spiperone (D₂) .
    • Western Blotting : Assess phosphorylation changes in kinase pathways .

Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace diphenylmethyl with 2-hydroxyethyl or 3-trifluoromethylphenyl ).
  • Pharmacophore Mapping : Use MOE or Schrödinger to correlate substituent electronegativity/logP with activity .
  • In Vivo Testing : Compare pharmacokinetics (e.g., bioavailability, half-life) of analogs in rodent models .

Data Analysis and Computational Modeling

Q. Q7. How can computational tools predict the compound’s physicochemical properties?

  • Software :
    • ADMET Predictor : Estimate logP (3.2–3.8), solubility (<0.1 mg/mL), and blood-brain barrier penetration .
    • COSMO-RS : Simulate solvent interactions for crystallization optimization .
  • Validation : Cross-check predictions with experimental HPLC logk values .

Q. Q8. What advanced statistical methods resolve variability in experimental data?

  • Multivariate Analysis (PCA) : Identify outliers in biological replicates .
  • Bayesian Modeling : Quantify uncertainty in dose-response or SAR data .

Experimental Design and Reproducibility

Q. Q9. How to design a robust assay for evaluating this compound’s efficacy?

  • Controls : Include positive (e.g., clozapine for 5-HT₂A) and negative (vehicle) controls .
  • Replicates : n ≥ 3 for in vitro assays; n ≥ 6 for in vivo studies .
  • Blinding : Use double-blind protocols to reduce bias in activity scoring .

Q. Q10. What methodologies ensure reproducibility in multi-lab studies?

  • Standardized Protocols : Adopt ICH Q2(R1) guidelines for analytical validation .
  • Inter-Lab Calibration : Share reference samples (e.g., 100 mg aliquots) with NMR/HRMS data .

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